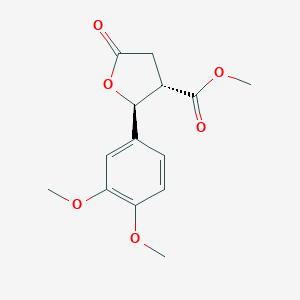
2-Oxoadamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxoadamantane-1-carboxamide, also known as Adiphenine, is a synthetic compound that belongs to the class of adamantane derivatives. It has a wide range of applications in scientific research, particularly in the field of pharmacology and medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 2-Oxoadamantane-1-carboxamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors in the central nervous system. It has been shown to interact with the GABA-A receptor and the NMDA receptor, which are involved in the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects
2-Oxoadamantane-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Oxoadamantane-1-carboxamide in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors, which makes it an ideal tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have a low therapeutic index, which means that it can cause adverse effects at relatively low doses.
Zukünftige Richtungen
There are several future directions for the study of 2-Oxoadamantane-1-carboxamide. One of the main areas of research is the development of new derivatives of the compound that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of the compound in the treatment of neurological disorders. Finally, there is a need for further studies to investigate the safety and toxicity of the compound in order to determine its suitability for clinical use.
Conclusion
2-Oxoadamantane-1-carboxamide is a synthetic compound that has a wide range of applications in scientific research. It has been extensively studied for its potential therapeutic applications, and has been found to exhibit a wide range of pharmacological activities. While it has several advantages for lab experiments, there are also limitations to its use. Further research is needed to investigate the potential therapeutic applications of the compound, as well as its safety and toxicity.
Synthesemethoden
The synthesis of 2-Oxoadamantane-1-carboxamide involves the reaction of 2-aminoadamantane with acetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure 2-Oxoadamantane-1-carboxamide. This method has been widely used in various studies to produce high-quality samples of the compound.
Wissenschaftliche Forschungsanwendungen
2-Oxoadamantane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antispasmodic, analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-oxoadamantane-1-carboxamide |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-4-6-1-7(5-11)3-8(2-6)9(11)13/h6-8H,1-5H2,(H2,12,14) |
InChI-Schlüssel |
VZKFGHWXBWYJAH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3=O)C(=O)N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
![2-{[3-Cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B220879.png)



